3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. CX-5461 has shown potential as an anti-cancer drug, particularly in treating solid tumors.
Mecanismo De Acción
3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide inhibits Pol I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to a reduction in ribosome biogenesis and protein synthesis, which ultimately results in cell death.
Biochemical and Physiological Effects:
3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide has been shown to have a number of biochemical and physiological effects, including a reduction in rRNA synthesis, a decrease in protein synthesis, and an increase in DNA damage. These effects ultimately lead to the selective killing of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide is its selectivity for cancer cells that have high levels of rDNA transcription. This makes it a potentially effective treatment for a wide range of solid tumors. However, 3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide has also been shown to have some limitations, including toxicity to normal cells and the potential for drug resistance.
Direcciones Futuras
There are several future directions for research on 3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide, including the development of more potent and selective inhibitors of Pol I transcription, the identification of biomarkers that can predict response to 3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide, and the evaluation of 3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide in combination with other anti-cancer drugs. Additionally, further studies are needed to better understand the mechanisms of resistance to 3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide and to develop strategies to overcome this resistance.
Métodos De Síntesis
The synthesis of 3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide involves several steps, including the reaction of 4-bromo-2-fluorobenzonitrile with N-ethyl-N-phenylacetamide, followed by the addition of cyclohexylamine and the use of various reagents to produce the final product.
Aplicaciones Científicas De Investigación
3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide has been extensively studied for its potential as an anti-cancer drug, particularly in treating solid tumors. It has been shown to selectively target cancer cells that have high levels of ribosomal DNA (rDNA) transcription, which is a hallmark of many types of cancer.
Propiedades
Nombre del producto |
3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide |
---|---|
Fórmula molecular |
C22H27N3O2 |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
3-(cyclohexylcarbamoylamino)-N-ethyl-N-phenylbenzamide |
InChI |
InChI=1S/C22H27N3O2/c1-2-25(20-14-7-4-8-15-20)21(26)17-10-9-13-19(16-17)24-22(27)23-18-11-5-3-6-12-18/h4,7-10,13-16,18H,2-3,5-6,11-12H2,1H3,(H2,23,24,27) |
Clave InChI |
UGVQOWZGBSFQCS-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)NC3CCCCC3 |
SMILES canónico |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.